4-Cyclopropyl-2-methyl-6-nitrophenol

Description

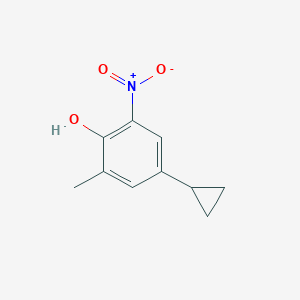

4-Cyclopropyl-2-methyl-6-nitrophenol is a nitrophenol derivative characterized by a cyclopropyl group at the 4-position, a methyl group at the 2-position, and a nitro group at the 6-position of the phenolic ring. This structural arrangement confers unique physicochemical properties, including altered acidity, solubility, and steric hindrance compared to simpler nitrophenols. Its synthesis likely involves regioselective nitration and alkylation steps, leveraging the reactivity of phenolic hydroxyl groups and aromatic substitution patterns .

Properties

CAS No. |

81484-48-2 |

|---|---|

Molecular Formula |

C10H11NO3 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

4-cyclopropyl-2-methyl-6-nitrophenol |

InChI |

InChI=1S/C10H11NO3/c1-6-4-8(7-2-3-7)5-9(10(6)12)11(13)14/h4-5,7,12H,2-3H2,1H3 |

InChI Key |

MMLUGIKQVDSZPE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)[N+](=O)[O-])C2CC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Nitrophenol Derivatives

Structural and Electronic Differences

The substituents on the aromatic ring critically influence the electronic and steric profiles of nitrophenols. Below is a comparative analysis with structurally related compounds:

Physicochemical Properties

Hypothetical data for this compound are inferred from substituent effects:

The cyclopropyl group introduces significant steric bulk, reducing solubility in polar solvents compared to 4-nitrophenol. The methyl group at the 2-position may slightly counteract the electron-withdrawing effect of the nitro group, moderating acidity relative to 4-nitrophenol .

Q & A

Basic: What synthetic routes are recommended for preparing 4-Cyclopropyl-2-methyl-6-nitrophenol, and how can intermediates be characterized?

Methodological Answer:

The synthesis of substituted nitrophenols typically involves nitration, cyclopropane functionalization, and regioselective substitution. A plausible route could start with 2-methylphenol, followed by nitration at the para position to yield 4-nitrophenol derivatives. Cyclopropane introduction may require Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling . Intermediates should be characterized via:

- HPLC-MS to confirm molecular weight and purity.

- FT-IR to identify functional groups (e.g., nitro stretch ~1520 cm⁻¹, hydroxyl ~3300 cm⁻¹).

- NMR (¹H/¹³C) to verify cyclopropyl proton environments (δ ~0.5–2.0 ppm) and nitro/methyl group positions .

Basic: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for resolving substituent positions and confirming stereochemistry. Use programs like ORTEP-III to visualize thermal ellipsoids and refine crystal structures . For example:

- Key Parameters : Bond lengths (C-Cyclopropyl ~1.50 Å), dihedral angles between nitro and hydroxyl groups.

- Validation : Compare experimental data with computational models (DFT) to address discrepancies in torsion angles or hydrogen bonding .

Advanced: How do electronic effects of the cyclopropyl and nitro groups influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The electron-withdrawing nitro group activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic attack. Cyclopropyl’s strain (~27 kcal/mol) may enhance ring-opening reactivity under acidic/basic conditions.

- Experimental Design : Perform kinetic studies under varying pH and temperatures.

- Analytical Tools : Monitor reaction progress via UV-Vis spectroscopy (λmax shifts due to nitro group reduction) or GC-MS to detect intermediates like cyclopropane-derived carboxylic acids .

Advanced: What contradictions exist in reported spectral data for nitrophenol derivatives, and how can they be resolved?

Methodological Answer:

Contradictions often arise from solvent effects, polymorphism, or impurities. For example:

- NMR Solvent Shifts : Deuterated DMSO vs. CDCl₃ can alter hydroxyl proton visibility.

- Resolution : Use high-field NMR (≥500 MHz) and 2D techniques (COSY, HSQC) to assign overlapping signals .

- Reference Standards : Cross-check with pure 4-nitrophenol sodium salt (CAS 824-78-2) for calibration .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction : Separate acidic nitrophenol derivatives using NaOH (aqueous phase) and acidify to precipitate the compound.

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (polarity adjusted for nitro group retention).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data from analogs like 4-nitrophenol (mp 113–115°C) .

Advanced: How can computational modeling predict the environmental fate or toxicity of this compound?

Methodological Answer:

- QSAR Models : Use software like EPI Suite to estimate biodegradability and toxicity based on nitro group electron-withdrawing effects.

- DFT Calculations : Predict degradation pathways (e.g., nitro reduction to amine) and compare with experimental HPLC-MS data .

- Ecotoxicity Assays : Test against Daphnia magna or Vibrio fischeri to validate computational predictions .

Basic: What spectroscopic techniques are most reliable for quantifying this compound in complex matrices?

Methodological Answer:

- HPLC-UV/DAD : Use a C18 column with mobile phase (acetonitrile:water + 0.1% TFA) and detect at λ = 310–320 nm (nitroaromatic absorbance) .

- LC-MS/MS : Employ MRM transitions for quantification in biological/environmental samples.

- Validation : Compare with certified reference materials (e.g., 4-nitrophenol standard, CAS 100-02-7) .

Advanced: What challenges arise in studying the compound’s stability under photolytic or oxidative conditions?

Methodological Answer:

- Photodegradation : Use xenon arc lamps to simulate sunlight and monitor nitro group reduction via LC-MS.

- Oxidative Stability : Expose to H₂O₂/Fe²⁺ (Fenton’s reagent) and track byproducts (e.g., quinones) via GC-MS .

- Contradiction Management : Replicate studies under controlled O₂ levels to resolve discrepancies in degradation rates .

Basic: How can researchers differentiate between ortho, meta, and para substitution patterns in nitrophenol derivatives?

Methodological Answer:

- ¹³C NMR : Para-substituted nitro groups show distinct deshielding (~148 ppm for C-NO₂).

- IR Spectroscopy : Ortho-substitution causes hydrogen bonding (broad OH stretch ~2500 cm⁻¹), absent in para isomers.

- XRD : Definitive confirmation via crystallographic data (e.g., compare with 4-nitrophenol-2,3,5,6-d4, CAS 93951-79-2) .

Advanced: How does the methyl group at position 2 affect the compound’s acidity compared to other nitrophenol derivatives?

Methodological Answer:

- pKa Determination : Perform potentiometric titration in aqueous ethanol. The methyl group’s electron-donating effect slightly increases pKa vs. unsubstituted 4-nitrophenol (pKa ~7.1).

- Computational Analysis : Compare Hammett σ values for substituents (methyl: σ ~ -0.17; nitro: σ ~ +0.78) to predict acidity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.